A Senior Application Scientist's Guide to the Physical Properties of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate
A Senior Application Scientist's Guide to the Physical Properties of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate. As a chiral building block, this mono-Boc-protected diamine is a valuable intermediate in asymmetric synthesis, particularly for crafting complex molecular architectures required in modern drug discovery. Its analogs have been instrumental in the synthesis of high-value therapeutics, such as the anticoagulant Edoxaban, underscoring the importance of this structural motif.[1][2] This document consolidates essential data, outlines robust experimental protocols for property verification, and offers expert insights into the safe handling and application of this compound, serving as a critical resource for scientists engaged in pharmaceutical research and development.
Introduction: The Strategic Value of a Chiral Building Block
The Boc-Protected Amine: A Cornerstone of Modern Synthesis
In the intricate field of medicinal chemistry, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry.[3] Its widespread adoption stems from its remarkable stability across a broad range of non-acidic conditions and its clean, facile removal under mild acidic treatment.[4] This combination of stability and lability allows chemists to selectively mask a primary or secondary amine, directing synthetic transformations to other parts of a molecule with high fidelity. The selective mono-protection of a symmetrical diamine, such as the 1,2-diaminocyclopentane core, is a non-trivial but essential step that prevents undesired side reactions and unlocks differential functionalization pathways.[5][6]
The (1R,2S)-Diaminocyclopentane Scaffold
The compound of interest, tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate, belongs to the family of chiral 1,2-diamines. The defined stereochemistry—(1R,2S)—confers a specific three-dimensional arrangement, making it a powerful tool for introducing chirality into a target molecule. Such chiral scaffolds are indispensable in the development of stereospecific drugs, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or even detrimental.[7] A practical synthesis and resolution of enantiomers for the trans-isomer of this compound has been developed, highlighting its utility as a scaffold for chiral ligands and peptide nucleic acids.[8]
Core Physical and Chemical Properties
The fundamental properties of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate are summarized below. These data points are critical for experimental design, reaction setup, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | [9] |
| Synonyms | (1R,2S)-2-Amino-1-(Boc-amino)cyclopentane, cis-N1-Boc-1,2-cyclopentanediamine | [9][] |
| CAS Number | 365996-19-6 | [9][11][12] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [9][11][12] |
| Molecular Weight | 200.28 g/mol | [9] |
| Appearance | White to off-white solid (inferred from related compounds) | [1] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Not determined; likely to decompose upon heating. | [1] |
| Solubility | Soluble in methanol, chloroform, dichloromethane; slightly soluble in water. | [1][13] |
| Storage | Store at 2-8°C, sealed in a dry place, protected from light. | [12] |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | [9] |
| InChIKey | PAXDIBGWURAVIH-JGVFFNPUSA-N | [9] |
Note: The enantiomer, tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate (CAS: 445479-01-6), shares these physical properties, differing only in the sign of its optical rotation.[14][15][16][17]
Spectroscopic Profile: Interpreting the Molecular Signature
While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This interpretive expertise is crucial for confirming the identity and purity of a synthesized or purchased sample.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a prominent singlet around δ 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group.[18] The protons on the cyclopentane ring (CH and CH₂) would appear as complex multiplets further downfield. The protons of the amine (NH₂) and the carbamate (NH) would appear as broad singlets, and their chemical shifts can be variable and concentration-dependent.
-
¹³C NMR (Carbon NMR): The carbon spectrum will provide a clear fingerprint. Key expected signals include the carbamate carbonyl (C=O) around δ 155-157 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, and the methyl carbons of the tert-butyl group near δ 28 ppm.[18] The two distinct methine (CH) carbons of the cyclopentane ring attached to the nitrogen atoms will appear in the δ 50-65 ppm region, with the remaining aliphatic methylene (CH₂) carbons appearing further upfield.
-
High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion expected would be the protonated molecule [M+H]⁺. For C₁₀H₂₀N₂O₂, the calculated exact mass is 200.1525, so the observed m/z value should be approximately 201.1603, confirming the elemental composition.[9]
Experimental Protocols for Characterization
To ensure the identity and purity of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate, a series of validation experiments are required. The following protocols represent a self-validating system for material characterization.
Protocol: Melting Point Determination
-
Sample Preparation: Place a small, dry amount of the crystalline solid into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Analysis: Place the capillary tube in the apparatus. Heat at a ramp rate of 10-15 °C/min initially, then slow to 1-2 °C/min when within 15 °C of the expected melting point.
-
Interpretation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp, narrow melting range is indicative of high purity.
Protocol: Chiral Purity Determination via HPLC
The enantiomeric excess (% ee) is a critical parameter for a chiral compound. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[19][20]
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP), often a polysaccharide-based column (e.g., Chiralpak® series). Method development may be required to find the optimal column and mobile phase.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers, (1R,2S) and (1S,2R), will interact differently with the CSP and elute at different retention times.[21]
-
Quantification: Integrate the area under each peak. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
Caption: Workflow for chiral purity analysis by HPLC.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful management.
-
Hazard Identification:
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.[15]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[15]
-
First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[15]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]
-
-
Storage and Handling:
Caption: Safe handling workflow for laboratory use.
Conclusion
tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is more than a mere chemical reagent; it is a precision tool for the construction of chiral molecules. Its well-defined stereochemistry and the reliable chemistry of the Boc protecting group provide chemists with a robust intermediate for multi-step synthetic campaigns. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements—as detailed in this guide—is the foundation for its successful and safe application in the laboratory. This knowledge empowers researchers to leverage its full potential in the pursuit of novel therapeutics and advanced materials.
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